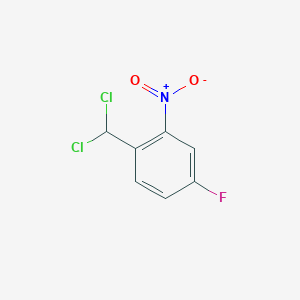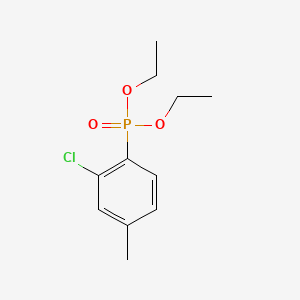![molecular formula C11H14ClNOSi B15335039 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol is a compound with a unique structure that combines an amino group, a chloro substituent, and a trimethylsilyl-ethynyl group attached to a phenol ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Halogenation: Introduction of a chloro group to the phenol ring.
Amination: Substitution of a hydrogen atom with an amino group.
Trimethylsilyl-Ethynylation: Addition of a trimethylsilyl-ethynyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .
類似化合物との比較
Similar Compounds
2-Amino-3-chloro-phenol: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical properties and reactivity.
2-Amino-6-[(trimethylsilyl)ethynyl]phenol: Lacks the chloro group, affecting its potential biological activity.
3-Chloro-6-[(trimethylsilyl)ethynyl]phenol: Lacks the amino group, altering its chemical behavior and applications.
Uniqueness
The presence of the trimethylsilyl-ethynyl group, in particular, enhances its lipophilicity and ability to participate in various chemical reactions .
特性
分子式 |
C11H14ClNOSi |
|---|---|
分子量 |
239.77 g/mol |
IUPAC名 |
2-amino-3-chloro-6-(2-trimethylsilylethynyl)phenol |
InChI |
InChI=1S/C11H14ClNOSi/c1-15(2,3)7-6-8-4-5-9(12)10(13)11(8)14/h4-5,14H,13H2,1-3H3 |
InChIキー |
IRIDKAJXTGLUCC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
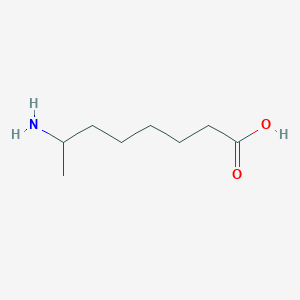
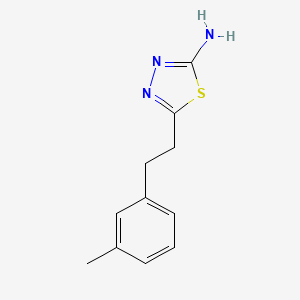
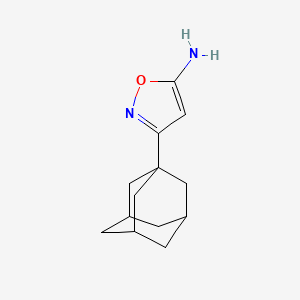
![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)

